molecular formula C28H36N4O6S2 B10832064 (3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine

(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B10832064
M. Wt: 588.7 g/mol
InChI Key: LQQUOMJXUXVPRB-IOTKHNBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tegatrabetan involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of Tegatrabetan likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for clinical use .

Chemical Reactions Analysis

Types of Reactions

Tegatrabetan undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.

    Complex Formation: With proteins such as TBL1.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Tegatrabetan include:

    Sulfonyl Chlorides: For introducing sulfonyl groups.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of Tegatrabetan include various intermediates that lead to the final compound. The exact nature of these products depends on the specific reaction conditions and reagents used .

Scientific Research Applications

Tegatrabetan has a wide range of scientific research applications, including:

Mechanism of Action

Tegatrabetan exerts its effects by disrupting the β-Catenin/TBL1 protein complex. This disruption leads to the proteasomal degradation of β-Catenin and a decline in its nuclear levels. The compound selectively targets the hydrophobic pocket of TBL1, preventing the binding of β-Catenin and other complex partners such as NCoR/SMRT or NFκB . This selective targeting makes Tegatrabetan a promising therapeutic for tumors with deregulated Wnt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tegatrabetan

Tegatrabetan is unique in its selective targeting of the TBL1/β-Catenin protein complex. Unlike other compounds that may affect multiple pathways, Tegatrabetan specifically disrupts the β-Catenin/TBL1 interaction, leading to the degradation of β-Catenin without affecting other complex partners . This specificity makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C28H36N4O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,27-28H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+,27?,28?

InChI Key

LQQUOMJXUXVPRB-IOTKHNBZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(C4=C(C3N=O)C=C(C=C4)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)N=O)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(C4=C(C3N=O)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)N=O)C

Origin of Product

United States

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